molecular formula C11H14O2 B1288657 2-Sec-butoxybenzaldehyde CAS No. 22921-59-1

2-Sec-butoxybenzaldehyde

Cat. No. B1288657
CAS RN: 22921-59-1
M. Wt: 178.23 g/mol
InChI Key: NHIGQSREBZKSAJ-UHFFFAOYSA-N
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Description

2-Sec-butoxybenzaldehyde is an organic compound with the molecular weight of 178.23 . The IUPAC name for this compound is 2-sec-butoxybenzaldehyde . The InChI code for this compound is 1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 2-Sec-butoxybenzaldehyde is represented by the InChI code 1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3 . This indicates that the compound has 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Sec-butoxybenzaldehyde include a molecular weight of 178.23 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Selective Bromination in Organic Synthesis

  • Research shows that 2-bromobenzaldehydes, which are structurally related to 2-Sec-butoxybenzaldehyde, can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination process. This methodology is significant in organic synthesis, providing a pathway to synthesize substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

Applications in Battery Research

  • In the field of lithium-ion batteries, a study evaluated the stability of certain compounds, including those related to 2-Sec-butoxybenzaldehyde, in various solvents. This research is crucial for understanding the electrochemical stability of materials used in battery technologies (Weber et al., 2022).

Catalysis and Reaction Mechanics

  • A study demonstrated the efficient reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, involving the cleavage of the aldehyde C–H bond using a rhodium-based catalyst system. This research offers insights into novel pathways for creating organic compounds (Kokubo et al., 1999).

Antioxidant Research

  • In environmental sciences, a study found that synthetic phenolic antioxidants, which include compounds structurally similar to 2-Sec-butoxybenzaldehyde, are extensively used in various industries and are present in significant concentrations in indoor dust. This research is relevant for understanding human exposure to these compounds (Wang et al., 2016).

Solubility and Thermodynamics

  • The solubility and solution thermodynamics of hydroxybenzaldehydes in various solvents have been studied, providing crucial data for their purification and synthesis processes (Wang, Xu & Xu, 2017).

Synthetic Applications in Medicinal Chemistry

  • Benzaldehydes, including compounds like 2-Sec-butoxybenzaldehyde, have been used as precursors in the synthesis of radiopharmaceuticals for positron emission tomography, highlighting their importance in medicinal chemistry (Orlovskaja et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, tert-Butylbenzaldehyde, indicates that it is a flammable liquid and vapor and can cause skin irritation . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-butan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGQSREBZKSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611396
Record name 2-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sec-butoxybenzaldehyde

CAS RN

22921-59-1
Record name 2-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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